molecular formula C17H14O6 B12860063 4',5-Dihydroxy-7,8-dimethoxyflavone CAS No. 6608-33-9

4',5-Dihydroxy-7,8-dimethoxyflavone

Cat. No.: B12860063
CAS No.: 6608-33-9
M. Wt: 314.29 g/mol
InChI Key: FTFPXINQVCVDEY-UHFFFAOYSA-N
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Description

4’,5-Dihydroxy-7,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dihydroxy-7,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids . The process may include the use of specific reagents and catalysts to achieve the desired methoxy and hydroxy substitutions on the flavonoid backbone.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable chemical processes that ensure high yield and purity. The use of advanced organic synthesis techniques and purification methods would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’,5-Dihydroxy-7,8-dimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into different hydroxyflavones or flavanones.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated flavonoids, each with distinct biological activities and properties .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to upregulate the expression of heme oxygenase-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (MAPK/Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for its antioxidant and anti-inflammatory activities.

Comparison with Similar Compounds

  • 5-Hydroxy-7,8-dimethoxyflavone
  • 5-Hydroxy-7,8,2’,3’-tetramethoxyflavone
  • 5,4’-Dihydroxy-7,8,2’,3’-tetramethoxyflavone

Uniqueness: 4’,5-Dihydroxy-7,8-dimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. Its dual hydroxy and methoxy groups contribute to its potent antioxidant and enzyme inhibitory properties .

Properties

CAS No.

6608-33-9

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3

InChI Key

FTFPXINQVCVDEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC

melting_point

292 - 294 °C

physical_description

Solid

Origin of Product

United States

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